molecular formula C7H10IN B1293523 1,2-Dimethylpyridinium iodide CAS No. 872-73-1

1,2-Dimethylpyridinium iodide

Cat. No.: B1293523
CAS No.: 872-73-1
M. Wt: 235.07 g/mol
InChI Key: HNULCUYNXDDQCB-UHFFFAOYSA-M
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Chemical Reactions Analysis

Scientific Research Applications

1,2-Dimethylpyridinium iodide has several scientific research applications:

Biological Activity

1,2-Dimethylpyridinium iodide (DMPI) is a quaternary ammonium compound that exhibits a range of biological activities. Its structure allows it to interact with biological membranes and proteins, leading to various pharmacological effects. This article reviews the biological activity of DMPI, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10INC_7H_{10}IN and is characterized by a pyridine ring substituted with two methyl groups and an iodide ion. The presence of the positively charged nitrogen atom contributes to its cationic nature, which is crucial for its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of DMPI can be attributed to several mechanisms:

  • Membrane Disruption : As a cationic surfactant, DMPI can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is particularly relevant in its antimicrobial activity, where it can compromise the integrity of bacterial membranes .
  • Protein Denaturation : DMPI has been shown to denature proteins by precipitating them through interactions with their charged residues. This mechanism is linked to its cytotoxic effects on various cell types .
  • Histamine Release : Studies indicate that DMPI can influence histamine release from mast cells, potentially leading to inflammatory responses. The effect appears dose-dependent, highlighting the importance of concentration in determining its biological effects .

Toxicity Profile

The toxicity of DMPI has been evaluated in various studies:

  • Acute Toxicity : Research indicates that DMPI exhibits significant acute toxicity in animal models. The LD50 values vary depending on the route of administration, with intraperitoneal (i.p.) and intravenous (i.v.) routes showing much lower LD50 values compared to oral administration .
  • Chronic Effects : Chronic exposure to quaternary ammonium compounds like DMPI may lead to goiter and alterations in thyroid function due to iodine overload. This aspect underscores the need for careful dosing in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPI:

  • Antimicrobial Activity : A study demonstrated that DMPI exhibits potent antimicrobial effects against various gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial membranes was identified as a key mechanism .
  • Neurotoxicity Studies : In neurotoxicological assessments, DMPI was found to induce transient paralysis in animal models, suggesting potential implications for neuromuscular function. This effect was reversible but raised concerns regarding its use in therapeutic contexts involving the nervous system .
  • Cellular Assays : In cellular assays assessing cytotoxicity, DMPI showed significant cell death at concentrations above 10 μM in cultured human cells. The mechanism was attributed to membrane disruption and protein denaturation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against gram-positive/negative bacteria
CytotoxicityInduces cell death at >10 μM
Histamine ReleaseDose-dependent release from mast cells
NeurotoxicityTransient paralysis in animal models

Properties

IUPAC Name

1,2-dimethylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNULCUYNXDDQCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007401
Record name 1,2-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-73-1
Record name Pyridinium, 1,2-dimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Picolinium, 1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylpyridinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide based on computational studies?

A: Computational studies using Density Functional Theory (DFT) with the B3LYP functional and LanL2DZ basis set were conducted on this compound [, , ]. These studies provided insights into its optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). The results contribute to understanding its reactivity and potential interactions with other molecules.

Q2: How do the calculated electronic properties of 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide relate to its potential reactivity?

A: The HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness and softness were calculated [, , ]. These electronic properties offer insights into the molecule's reactivity, stability, and potential for interactions with other chemical species. For example, the HOMO-LUMO gap is related to its kinetic stability and chemical reactivity.

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